molecular formula C18H21NO3S B2874871 N-(3,5-dimethylphenyl)-3-tosylpropanamide CAS No. 895451-29-3

N-(3,5-dimethylphenyl)-3-tosylpropanamide

Cat. No.: B2874871
CAS No.: 895451-29-3
M. Wt: 331.43
InChI Key: DGPFJASEFBPNLA-UHFFFAOYSA-N
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Description

N-(3,5-dimethylphenyl)-3-tosylpropanamide is an organic compound characterized by the presence of a tosyl group and a 3,5-dimethylphenyl group attached to a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethylphenyl)-3-tosylpropanamide typically involves the reaction of 3,5-dimethylphenylamine with tosyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate sulfonamide, which is then coupled with a propanamide derivative under suitable conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of advanced purification techniques such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dimethylphenyl)-3-tosylpropanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols .

Scientific Research Applications

N-(3,5-dimethylphenyl)-3-tosylpropanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3,5-dimethylphenyl)-3-tosylpropanamide involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • N-(2,3-dimethylphenyl)-3-tosylpropanamide
  • N-(3,4-dimethylphenyl)-3-tosylpropanamide
  • N-(2,5-dimethylphenyl)-3-tosylpropanamide

Uniqueness

N-(3,5-dimethylphenyl)-3-tosylpropanamide is unique due to the specific positioning of the methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This positional isomerism can result in different interaction profiles with molecular targets compared to its analogs .

Properties

IUPAC Name

N-(3,5-dimethylphenyl)-3-(4-methylphenyl)sulfonylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO3S/c1-13-4-6-17(7-5-13)23(21,22)9-8-18(20)19-16-11-14(2)10-15(3)12-16/h4-7,10-12H,8-9H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGPFJASEFBPNLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=CC(=CC(=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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